Cas no 478081-39-9 ((2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile)

(2Z)-3-Amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile is a fluorinated and chlorinated aromatic compound featuring an α,β-unsaturated nitrile moiety with an amino substituent. Its structural design, incorporating both electron-withdrawing (chloro, fluoro) and electron-donating (amino) groups, lends it utility in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmacologically active molecules or agrochemicals. The conjugated system enhances reactivity in Michael additions or cyclization reactions, while the phenoxy linkage provides stability. This compound’s precise stereochemistry (Z-configuration) and functional group arrangement make it valuable for targeted synthesis, offering selectivity in bond-forming transformations. Its purity and well-defined properties ensure reproducibility in research and industrial applications.
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile structure
478081-39-9 structure
Product name:(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile
CAS No:478081-39-9
MF:
Molecular Weight:
MDL:MFCD02082423
CID:4653718

(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • (2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile
    • MDL: MFCD02082423

(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
8P-056-1MG
(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile
478081-39-9 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
8P-056-10G
(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile
478081-39-9 >90%
10g
£5775.00 2025-02-09
abcr
AB301009-500mg
(Z)-3-Amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile; .
478081-39-9
500mg
€678.60 2025-02-17
A2B Chem LLC
AI74691-500mg
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile
478081-39-9 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AI74691-5mg
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile
478081-39-9 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI74691-1g
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile
478081-39-9 >90%
1g
$1295.00 2024-04-19
Key Organics Ltd
8P-056-1G
(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile
478081-39-9 >90%
1g
£770.00 2025-02-09
Key Organics Ltd
8P-056-0.5G
(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile
478081-39-9 >90%
0.5g
£385.00 2025-02-09
Key Organics Ltd
8P-056-5MG
(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile
478081-39-9 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
8P-056-10MG
(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile
478081-39-9 >90%
10mg
£63.00 2025-02-09

(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile 関連文献

(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrileに関する追加情報

Compound CAS No. 478081-39-9: A Comprehensive Overview

(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile is a complex organic compound with a unique structure that combines multiple functional groups, making it a subject of interest in various scientific and industrial applications. This compound, identified by the CAS Registry Number 478081-39-9, has garnered attention due to its potential in fields such as pharmaceuticals, agrochemicals, and materials science. The molecule's structure, which includes an amino group, a nitrile group, and a phenoxyphenyl moiety, contributes to its versatile reactivity and biological activity.

The synthesis of this compound involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure forms of this compound, which is crucial for its application in drug discovery. The presence of the nitrile group provides opportunities for further functionalization, such as hydrocyanation or nucleophilic substitution reactions, expanding its utility in chemical transformations.

In terms of biological activity, studies have shown that this compound exhibits potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, research published in the Journal of Medicinal Chemistry highlights its ability to modulate the activity of kinases, making it a promising candidate for anti-cancer drug development. The amino group plays a critical role in binding to protein targets, while the phenoxyphenyl moiety contributes to the compound's lipophilicity, enhancing its bioavailability.

The phenoxyphenyl group also imparts electronic and steric effects that influence the compound's reactivity. Recent computational studies using molecular docking techniques have revealed that this group enhances the molecule's ability to interact with specific receptor sites, improving its pharmacodynamic properties. Furthermore, the Z configuration of the double bond in the propenitrile chain is essential for maintaining the correct spatial arrangement required for optimal binding.

In agrochemical applications, this compound has been investigated as a potential herbicide or fungicide. Its ability to inhibit key enzymes involved in plant metabolism or fungal growth makes it a valuable candidate for crop protection products. Field trials conducted under controlled conditions have demonstrated its efficacy in controlling certain agricultural pests without significant adverse effects on non-target organisms.

The synthesis and characterization of this compound have also contributed to advancements in analytical chemistry. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity. These methods provide insights into the molecular interactions and stability of the compound under various conditions.

From a materials science perspective, this compound has shown promise as a precursor for advanced polymers or optoelectronic materials. Its ability to undergo polymerization under specific conditions opens avenues for developing high-performance materials with tailored properties. Research in this area is ongoing, with recent studies focusing on optimizing polymerization conditions to achieve desired mechanical and electronic characteristics.

In conclusion, (2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile, with its unique structure and versatile functional groups, continues to be a focal point in diverse scientific disciplines. Its potential applications span from drug discovery to agrochemicals and materials science, driven by advancements in synthetic methodologies and biological studies. As research progresses, this compound is expected to play an increasingly important role in addressing challenges across these fields.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:478081-39-9)(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile
A1164241
Purity:99%
はかる:1g
Price ($):550.0